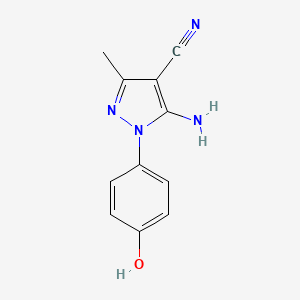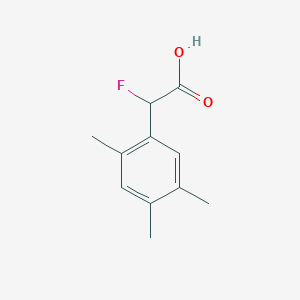
2-Butylazetidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Butylazetidine is a four-membered nitrogen-containing heterocycle, part of the azetidine family. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability compared to other heterocycles. The presence of a butyl group at the 2-position further modifies its chemical properties, making it a valuable compound in various fields of research and industry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Butylazetidine typically involves the cyclization of appropriate precursors. One common method is the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another approach involves the intramolecular amination of organoboronates, which provides azetidines via a 1,2-metalate shift of an aminoboron “ate” complex . Additionally, direct alkylation of 1-azabicyclo[1.1.0]butane with organometal reagents in the presence of copper catalysts can rapidly produce bis-functionalized azetidines .
Industrial Production Methods: Industrial production of this compound may utilize microwave irradiation to facilitate cyclocondensation reactions in an alkaline aqueous medium . This method is efficient and scalable, making it suitable for large-scale synthesis.
化学反応の分析
Types of Reactions: 2-Butylazetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield secondary amines.
Substitution: Nucleophilic substitution reactions are common, where the butyl group can be replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: Secondary amines.
Substitution: Various substituted azetidines depending on the nucleophile used.
科学的研究の応用
2-Butylazetidine has diverse applications in scientific research:
作用機序
The mechanism of action of 2-Butylazetidine involves its interaction with various molecular targets. The ring strain in azetidines makes them reactive intermediates, capable of undergoing ring-opening reactions that can interact with biological macromolecules. These interactions can modulate enzyme activity or disrupt cellular processes, leading to their observed biological effects .
類似化合物との比較
Aziridines: Three-membered nitrogen-containing heterocycles with higher ring strain and reactivity.
Pyrrolidines: Five-membered nitrogen-containing heterocycles with lower ring strain and different reactivity profiles.
Uniqueness: 2-Butylazetidine’s four-membered ring structure provides a balance between stability and reactivity, making it more stable than aziridines but more reactive than pyrrolidines. This unique combination allows for its versatile applications in various fields .
特性
分子式 |
C7H15N |
|---|---|
分子量 |
113.20 g/mol |
IUPAC名 |
2-butylazetidine |
InChI |
InChI=1S/C7H15N/c1-2-3-4-7-5-6-8-7/h7-8H,2-6H2,1H3 |
InChIキー |
ZGRKUVWWFYACID-UHFFFAOYSA-N |
正規SMILES |
CCCCC1CCN1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1,3-Bis(1-phenyl-1H-benzo[d]imidazol-2-yl)benzene](/img/structure/B13077496.png)

![1-{[(Hex-5-en-2-yl)amino]methyl}cyclohexan-1-ol](/img/structure/B13077498.png)


![tert-butyl (3R,4S)-4-(tert-butylsulfinylamino)-3-methyl-2-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B13077519.png)
![4-Methyl-1-[2-(1H-1,2,4-triazol-1-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B13077522.png)




